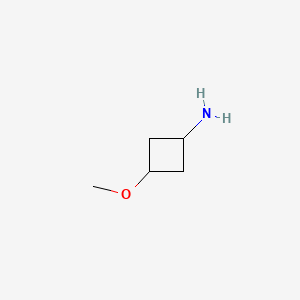

3-甲氧基环丁胺

描述

Synthesis Analysis

The synthesis of 3-Methoxycyclobutanamine and its derivatives involves various strategies, including Lewis acid-catalyzed cascade constructions and photochemical routes. Yao and Shi (2007) described the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from Arylmethylenecyclopropanes and 1,1,3-Triarylprop-2-yn-1-ols or their methyl ethers, suggesting a plausible Meyer-Schuster rearrangement mechanism (Yao & Shi, 2007).

Molecular Structure Analysis

The molecular structure of 3-Methoxycyclobutanamine derivatives has been explored through photoelectron spectra and semi-empirical calculations. Stunnenberg, Cerfontain, and Terpstra (2010) reported on the electronic structures of 3,3,4,4-tetramethyl-1,2-bis(methoxyimino)cyclobutane isomers, highlighting the minor effects of methoxy group orientations on π levels due to planar or nearly planar structures (Stunnenberg, Cerfontain, & Terpstra, 2010).

Chemical Reactions and Properties

3-Methoxycyclobutanamine undergoes a range of chemical reactions, including cycloadditions and rearrangements. Matsuo et al. (2009) demonstrated formal [4+2] cycloaddition between 3-ethoxycyclobutanones and silyl enol ethers, resulting in highly oxygenated cyclohexanone derivatives, showcasing the compound's versatility in synthetic chemistry (Matsuo, Negishi, & Ishibashi*, 2009).

Physical Properties Analysis

The physical properties of 3-Methoxycyclobutanamine derivatives, such as boiling points, melting points, and solubility, are crucial for their handling and application in synthesis. However, specific studies focusing on these properties were not identified in the current search, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of 3-Methoxycyclobutanamine derivatives, are essential for their application in organic synthesis. For instance, the Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition reported by Matsuo et al. (2008) provides insight into the regioselectivity and diastereoselectivity achievable with these compounds (Matsuo, Sasaki, Tanaka, & Ishibashi*, 2008).

科学研究应用

化学合成和生物活性

3-甲氧基环丁胺及相关化合物已在各种化学合成和生物活性研究中得到探索。例如,关于合成新的纳米级螯合环硫脲酮及其汞(II)盐的研究突显了这种化合物在创造具有特定生物活性特性的化合物方面的潜力,包括针对导致血吸虫病的蜗牛的杀螺剂(Makki, Abdel-Rahman, & El-Shahawi, 2014)。这些化合物源自涉及硫脲酰胺和各种二酮的反应,表现出氧化还原特性,使它们在水介质中作为金属离子的螯合剂非常有用。

分析方法和检测

在检测新型致幻物质(NPS)的背景下,对3-甲氧基苯环己二酮(3-MeO-PCP)及相关化合物的研究为这些药物在生物系统中的代谢命运提供了见解。该研究为开发标准尿液筛查方法以检测这类物质奠定了基础,对法医毒理学和公共卫生做出了重大贡献(Michely et al., 2017)。这些方法涉及先进的分析技术,包括气相色谱-质谱联用(GC-MS)和液相色谱-高分辨质谱串联质谱(LC-HR-MS/MS),用于鉴定和定量这些药物及其代谢物。

抗菌活性

研究还深入探讨了源自3-甲氧基环丁胺的化合物的抗菌潜力。从噻唑和3-甲氧基水杨醛衍生的席夫碱及其金属配合物的合成、表征和抗菌活性研究表明,这些化合物对各种微生物具有显著活性。这些发现为新型抗菌剂的开发打开了途径,展示了3-甲氧基环丁胺衍生物在治疗应用中的广泛潜力(Yilmaz & Cukurovalı, 2003)。

安全和危害

3-Methoxycyclobutanamine is harmful if swallowed, in contact with skin, or inhaled . It can cause skin irritation and serious eye damage . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

属性

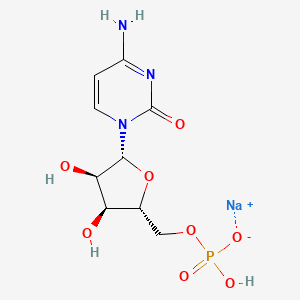

IUPAC Name |

3-methoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZHBPUHGUPFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693370, DTXSID201306039 | |

| Record name | 3-Methoxycyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Methoxycyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxycyclobutanamine | |

CAS RN |

1234615-98-5, 1363381-00-3 | |

| Record name | 3-Methoxycyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Methoxycyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYCYCLOBUTANAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B1143977.png)

![7-chloro-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1143985.png)

![4-Methyl-2-(4-methylpiperidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1143986.png)